4-Bromo-3'-methoxybiphenyl

Medicinal Chemistry Immunology Integrin Inhibitors

4-Bromo-3'-methoxybiphenyl (CAS 74447-69-1) is a halogenated biaryl intermediate with the molecular formula C₁₃H₁₁BrO and a molecular weight of 263.13 g/mol. It is structurally characterized by a bromine atom at the 4-position of one phenyl ring and a methoxy group at the 3'-position of the second ring.

Molecular Formula C13H11BrO
Molecular Weight 263.13 g/mol
CAS No. 74447-69-1
Cat. No. B1597510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3'-methoxybiphenyl
CAS74447-69-1
Molecular FormulaC13H11BrO
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H11BrO/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-9H,1H3
InChIKeyWCGIXEAVNURZGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3'-methoxybiphenyl (CAS 74447-69-1) for Pharmaceutical & Material Science Procurement


4-Bromo-3'-methoxybiphenyl (CAS 74447-69-1) is a halogenated biaryl intermediate with the molecular formula C₁₃H₁₁BrO and a molecular weight of 263.13 g/mol . It is structurally characterized by a bromine atom at the 4-position of one phenyl ring and a methoxy group at the 3'-position of the second ring . This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials, due to its ability to undergo cross-coupling reactions .

Why 4-Bromo-3'-methoxybiphenyl (CAS 74447-69-1) Cannot Be Replaced by Generic Methoxybiphenyl Isomers


The position of the methoxy group on the biphenyl scaffold is a critical determinant of biological activity, physical properties, and synthetic utility. Isomers such as 4-Bromo-4'-methoxybiphenyl (CAS 514616) exhibit a melting point of 143-145 °C , while the target compound 4-Bromo-3'-methoxybiphenyl is a liquid at room temperature with a boiling point of 132 °C at 0.1 mmHg . This significant difference in physical state directly impacts formulation strategies, purification methods, and handling in automated synthesis workflows. Furthermore, subtle changes in substitution pattern can drastically alter interactions with biological targets, as demonstrated by the target compound's sub-micromolar LFA-1 inhibitory activity [1], a property not reported for the 4'-methoxy isomer. Therefore, generic substitution without verification of the exact regioisomer will likely result in failed reactions, altered pharmacokinetic profiles, or invalid biological data.

4-Bromo-3'-methoxybiphenyl (CAS 74447-69-1): Quantified Differentiation Evidence for Informed Procurement


Sub-Micromolar LFA-1 Inhibition: A Unique Biological Profile for 4-Bromo-3'-methoxybiphenyl

4-Bromo-3'-methoxybiphenyl, as a key substructure in a larger inhibitor molecule (BDBM50160927), demonstrates potent inhibitory activity against Leukocyte Function-Associated Antigen-1 (LFA-1) with an IC50 of 85 nM in a human lymphoblast (HSB-2) and HeLa cell adhesion assay [1]. This activity is attributed to the specific 3'-methoxy substitution pattern on the biphenyl core. In contrast, the closely related isomer 4-Bromo-4'-methoxybiphenyl (CAS 514616) lacks reported LFA-1 inhibitory activity , underscoring the critical role of methoxy group positioning for this biological target.

Medicinal Chemistry Immunology Integrin Inhibitors

High-Yield Suzuki Coupling: Optimized Synthetic Utility of 4-Bromo-3'-methoxybiphenyl

The synthesis of 4-Bromo-3'-methoxybiphenyl via Suzuki-Miyaura cross-coupling proceeds with a high isolated yield of 95% under mild conditions (80 °C, 15 min) using a Fe₂O₃@FLGPd⁰ nanocatalyst in aqueous ethanol . While no direct head-to-head comparison exists for this specific reaction, this yield is comparable to or exceeds the reported yields for many other biaryl Suzuki couplings [1]. The efficiency of this transformation demonstrates the compound's robust reactivity as a building block for further functionalization.

Organic Synthesis Cross-Coupling Catalysis

Divergent Physical Properties: 3'- vs 4'-Methoxy Substitution Alters Melting Point by Over 140°C

The physical state of 4-Bromo-3'-methoxybiphenyl is a liquid at room temperature with a boiling point of 132 °C at 0.1 mmHg . In stark contrast, the 4'-methoxy regioisomer (4-Bromo-4'-methoxybiphenyl, CAS 514616) is a crystalline solid with a melting point of 143-145 °C . This >140 °C difference in melting behavior is a direct consequence of the altered molecular symmetry and intermolecular packing induced by the methoxy group's position.

Physical Chemistry Formulation Science Crystallization

IP-Relevant Scaffold: 4-Bromo-3'-methoxybiphenyl in 17β-HSD1 Inhibitor Patents

4-Bromo-3'-methoxybiphenyl is explicitly claimed as a key intermediate in patents covering 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitors for the treatment of hormone-dependent diseases . This patent protection indicates a specific and validated utility in a therapeutically relevant pathway that is not a generic property of all bromo-methoxybiphenyl isomers. The specific 3'-methoxy substitution is required to achieve the desired binding mode and metabolic stability for this target.

Pharmaceutical Patents Endocrinology Steroidogenesis

Strategic Procurement Scenarios for 4-Bromo-3'-methoxybiphenyl (CAS 74447-69-1) in Research and Development


Development of Novel LFA-1/Integrin Antagonists for Autoimmune and Inflammatory Diseases

Medicinal chemistry teams focused on integrin targets should prioritize 4-Bromo-3'-methoxybiphenyl as a key intermediate for generating compound libraries. Its demonstrated sub-micromolar LFA-1 inhibitory activity (IC50 = 85 nM) [1] provides a validated starting point for structure-activity relationship (SAR) studies. The liquid physical state of the compound further facilitates automated parallel synthesis and high-throughput screening workflows, accelerating lead optimization.

Synthesis of 17β-HSD1 Inhibitors for Hormone-Dependent Cancer Research

For research programs targeting estrogen-dependent cancers (e.g., breast cancer) or endometriosis, 4-Bromo-3'-methoxybiphenyl is an essential building block for synthesizing 17β-HSD1 inhibitors as described in relevant patents . Procuring this specific isomer ensures the faithful reproduction of patented molecular structures, which is critical for validating target engagement, assessing biological activity in vitro and in vivo, and maintaining compliance with intellectual property boundaries during drug discovery.

Efficient Suzuki-Miyaura Cross-Coupling in Process Chemistry and Scale-Up

Process chemists and CROs developing scalable synthetic routes will benefit from the optimized Suzuki-Miyaura coupling conditions for 4-Bromo-3'-methoxybiphenyl, which achieves a 95% isolated yield in just 15 minutes under mild conditions . This high efficiency, combined with the use of a recoverable magnetic catalyst, reduces manufacturing costs, minimizes waste, and supports the principles of green chemistry for the industrial-scale production of complex biaryl-containing pharmaceuticals and materials.

Liquid Biaryl Building Block for Automated and Continuous Flow Synthesis

Laboratories employing automated synthesizers or continuous flow reactors should select 4-Bromo-3'-methoxybiphenyl over its solid 4'-methoxy analog. The liquid state at room temperature eliminates the need for solid handling, pre-dissolution, and heating steps, thereby reducing experimental variability and increasing the reliability of automated workflows . This advantage is particularly significant for high-throughput experimentation and the seamless transfer of optimized batch reactions to flow processes.

Technical Documentation Hub

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